molecular formula C7H16O2 B7879241 3-(2-Methylpropoxy)propan-1-ol CAS No. 34150-35-1

3-(2-Methylpropoxy)propan-1-ol

Cat. No. B7879241
CAS RN: 34150-35-1
M. Wt: 132.20 g/mol
InChI Key: BUIXEGYUDCDLCD-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)propan-1-ol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvent in Chemical Reactions

“3-(2-Methylpropoxy)propan-1-ol” could potentially be used as a solvent in chemical reactions. Many organic compounds, such as 1-(2-methylpropoxy)propan-2-ol , are used as solvents due to their ability to dissolve a wide range of substances.

Extraction Agent in Liquid-Liquid Separation

This compound could be used as an extraction agent in liquid-liquid separation processes. A study on hydrophobic deep eutectic solvents (HDESs) showed that similar compounds could be used for the liquid-liquid separation of hydroalcoholic mixtures .

Green Chemistry

In the field of green chemistry, “3-(2-Methylpropoxy)propan-1-ol” could potentially be used to replace more toxic volatile organic chemicals. The pursuit of sustainable and environmentally friendly alternatives is a significant focus in contemporary engineering and technological development .

Biochemical Engineering

Given its potential as a solvent and extraction agent, “3-(2-Methylpropoxy)propan-1-ol” could have applications in biochemical engineering, particularly in processes that require the separation of complex mixtures .

Analytical Chemistry

“3-(2-Methylpropoxy)propan-1-ol” could potentially be used in analytical chemistry, particularly in chromatography, a technique used to separate the components of a mixture .

properties

IUPAC Name

3-(2-methylpropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXEGYUDCDLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955698
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89855-49-2, 34150-35-1, 63716-39-2
Record name 3-(2-Methylpropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89855-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutoxypropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034150351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, isobutoxy-, (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutoxypropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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